molecular formula C11H11ClIN3O B14050676 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol

Cat. No.: B14050676
M. Wt: 363.58 g/mol
InChI Key: LVURRLOPVIUNND-UHFFFAOYSA-N
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Description

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol is a complex organic compound that features a unique structure combining a cyclobutanol ring with an imidazo[1,5-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol typically involves multi-step organic reactionsThe final step involves the formation of the cyclobutanol ring through cyclization reactions under controlled conditions .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrazine derivatives .

Scientific Research Applications

3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The imidazo[1,5-a]pyrazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11ClIN3O

Molecular Weight

363.58 g/mol

IUPAC Name

3-(8-chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol

InChI

InChI=1S/C11H11ClIN3O/c1-11(17)4-6(5-11)10-15-9(13)7-8(12)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3

InChI Key

LVURRLOPVIUNND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=NC(=C3N2C=CN=C3Cl)I)O

Origin of Product

United States

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